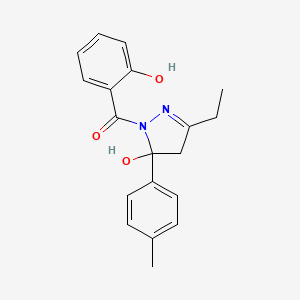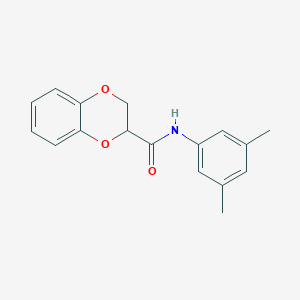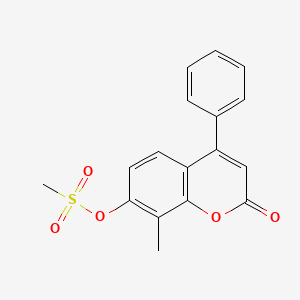![molecular formula C22H30ClN3O2 B5209644 5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone, commonly known as CPP-109, is a molecule that belongs to the class of compounds called piperidinones. It is a derivative of the naturally occurring compound, γ-butyrolactone, and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which in turn, reduces neuronal excitability and has a calming effect.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which has a calming and anti-anxiety effect. It has also been shown to enhance the activity of the dopamine system, which plays a crucial role in reward and motivation. In addition, CPP-109 has been shown to have anti-convulsant and anti-nociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-109 is that it is a highly specific inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of CPP-109 is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in addiction. CPP-109 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a treatment for substance use disorders in humans. Another area of interest is its potential as a treatment for depression and anxiety. CPP-109 has been shown to have anti-anxiety effects in animal models, and there is interest in exploring its potential as a treatment for these disorders in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-transaminase based on the structure of CPP-109.
Méthodes De Synthèse
CPP-109 is synthesized through a multi-step process starting from γ-butyrolactone. The first step involves the conversion of γ-butyrolactone to 4-hydroxybutyric acid, which is then converted to 4-chlorobutyric acid. The final step involves the coupling of 4-chlorobutyric acid with piperazine in the presence of a carbonyl diimidazole catalyst to yield CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as addiction, depression, and anxiety. It is a potent inhibitor of the enzyme, GABA-transaminase, which plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which has been shown to have a calming and anti-anxiety effect.
Propriétés
IUPAC Name |
5-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-3-4-17(14-19)15-24-10-12-25(13-11-24)22(28)18-8-9-21(27)26(16-18)20-6-1-2-7-20/h3-5,14,18,20H,1-2,6-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPWGIZQSNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)



![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)



![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)